N-(benzo[d]thiazol-2-yl)-1-(3-chlorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide
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Overview
Description
N-(benzo[d]thiazol-2-yl)-1-(3-chlorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide is a complex organic compound featuring a benzothiazole ring fused to a pyridine ring, with a chlorobenzyl group and a carboxamide moiety
Mechanism of Action
Target of Action
Similar compounds have been found to exhibit anti-cancer activity against various cancer cell lines .
Mode of Action
It is suggested that similar compounds may induce cell cycle arrest and apoptosis by activating p53 via mitochondrial-dependent pathways .
Biochemical Pathways
The compound appears to affect the p53 pathway, which plays a crucial role in regulating the cell cycle and apoptosis . The balance in levels of key mitochondrial proteins such as Bcl-2 and Bax is altered, resulting in apoptosis .
Result of Action
The compound may induce G2/M cell cycle arrest and apoptosis in cancer cells . The levels of p53 increase tremendously in cells treated with similar compounds . This results in an altered balance in levels of key mitochondrial proteins, leading to apoptosis .
Biochemical Analysis
Biochemical Properties
The compound N-(benzo[d]thiazol-2-yl)-1-(3-chlorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide has been studied for its role as an inhibitor of the Epidermal Growth Factor Receptor (EGFR) kinase activity . This interaction with EGFR, a transmembrane glycoprotein, is significant as mutations leading to EGFR overexpression or overactivity have been associated with a variety of human cancers .
Cellular Effects
The compound has shown anti-cancer activity against various cancer cell lines including Colo205, U937, MCF7, and A549 . It influences cell function by inducing G2/M cell cycle arrest and altering the balance in levels of key mitochondrial proteins such as Bcl-2 and Bax, which results in apoptosis .
Molecular Mechanism
This compound exerts its effects at the molecular level by binding to the EGFR, inhibiting its kinase activity . This inhibition competes with the receptor’s cognate ligands, potentially constituting a new class of effective drugs in cancer therapy .
Temporal Effects in Laboratory Settings
Molecular dynamics simulation studies have shown that the EGFR protein becomes stable when the compound binds to the receptor cavity .
Dosage Effects in Animal Models
While specific dosage effects in animal models have not been reported, the compound’s potential as a therapeutic agent in cancer therapy has been suggested .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the formation of the benzothiazole core. One common approach is the condensation of 2-aminothiophenol with chloroacetic acid to form 2-hydroxybenzothiazole, which is then further reacted with appropriate reagents to introduce the pyridine and carboxamide functionalities.
Industrial Production Methods: On an industrial scale, the synthesis may involve optimized reaction conditions to increase yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: The pyridine ring can be oxidized to form pyridine-N-oxide derivatives.
Reduction: The carboxamide group can be reduced to an amine.
Substitution: The chlorobenzyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions, often in the presence of a base.
Major Products Formed:
Oxidation: Pyridine-N-oxide derivatives.
Reduction: Primary or secondary amines.
Substitution: Substituted benzothiazoles or pyridines.
Scientific Research Applications
This compound has shown promise in several scientific research applications:
Medicinal Chemistry: It has been studied for its potential anti-inflammatory, antimicrobial, and anticancer properties.
Biology: The compound can be used as a tool in biochemical studies to understand enzyme mechanisms and protein interactions.
Material Science: Its unique structure makes it suitable for the development of new materials with specific electronic or optical properties.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules in organic chemistry.
Comparison with Similar Compounds
N-(benzo[d]thiazol-2-yl)-2-(phenyl(2-(piperidin-1-yl)ethylamino)benzamides
N-(benzo[d]thiazol-2-yl)-2-(phenyl(2-morpholino)ethylamino)benzamides
Benzothiazole-based anti-tubercular compounds
Uniqueness: This compound is unique due to its specific combination of functional groups and structural features, which can lead to distinct biological and chemical properties compared to similar compounds.
Properties
IUPAC Name |
N-(1,3-benzothiazol-2-yl)-1-[(3-chlorophenyl)methyl]-2-oxopyridine-3-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14ClN3O2S/c21-14-6-3-5-13(11-14)12-24-10-4-7-15(19(24)26)18(25)23-20-22-16-8-1-2-9-17(16)27-20/h1-11H,12H2,(H,22,23,25) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AJIKATMTNAQCMM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)NC(=O)C3=CC=CN(C3=O)CC4=CC(=CC=C4)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14ClN3O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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